molecular formula C24H32N4O2 B2948872 N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1251688-06-8

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2948872
CAS No.: 1251688-06-8
M. Wt: 408.546
InChI Key: LHEXPVCUZMMHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A similar compound was found to be a selective inhibitor of protein kinase b (pkb or akt) , which is a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound likely interacts with its target, PKB, in an ATP-competitive manner . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity. The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound, by inhibiting PKB, affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component of this pathway, and its inhibition can affect several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This can impact processes such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

A similar compound was found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify potent and orally bioavailable inhibitors of PKB .

Result of Action

The result of the compound’s action is likely the modulation of biomarkers of signaling through PKB in vivo . This can lead to strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

N-cyclohexyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-2-18-8-10-21(11-9-18)30-23-16-22(25-17-26-23)28-14-12-19(13-15-28)24(29)27-20-6-4-3-5-7-20/h8-11,16-17,19-20H,2-7,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEXPVCUZMMHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.